

Spectroscopic Data and Structural Elucidation of Vibralactone B: A Technical Guide

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Compound of Interest

Compound Name: Vibralactone B

Cat. No.: B593315

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Vibralactone B**, a naturally occurring β -lactone with significant potential in drug development. The following sections detail the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, the experimental protocols used for their acquisition, and a logical workflow for the structural elucidation of this promising molecule.

Introduction to Vibralactone B

Vibralactone B is a secondary metabolite isolated from the fungus *Boreostereum vibrans*. Its unique fused bicyclic β -lactone structure has garnered interest within the scientific community. Understanding the precise chemical structure is paramount for elucidating its mechanism of action and for guiding synthetic efforts to create novel analogs with enhanced therapeutic properties. This guide serves as a central repository for the key spectroscopic data required for such endeavors.

Spectroscopic Data

The structural characterization of **Vibralactone B** relies heavily on a combination of one- and two-dimensional NMR spectroscopy and high-resolution mass spectrometry. The data presented below has been compiled from published literature and is organized for clarity and ease of comparison.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms within the molecule. The data for **Vibralactone B**, acquired in Methanol-d₄ (CD₃OD) at 600 MHz, is summarized in Table 1.

Table 1. ¹H NMR Spectroscopic Data for **Vibralactone B** (600 MHz, CD₃OD).

Position	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
2	5.99	d	5.4
4α	2.21	dd	13.8, 6.6
4β	2.89	dd	13.8, 8.4
5	4.69	m	7.2
8	2.45	m	
9	5.27	t	
11	1.63	s	
12	1.70	s	11.4, 4.8
13a	3.73	dd	
13b	3.68	dd	

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum reveals the carbon framework of the molecule. The data for **Vibralactone B**, acquired in Methanol-d₄ (CD₃OD) at 150 MHz, is presented in Table 2.

Table 2. ¹³C NMR Spectroscopic Data for **Vibralactone B** (150 MHz, CD₃OD).

Position	Chemical Shift (δ , ppm)
1	89.9
2	132.1
3	141.5
4	39.8
5	78.9
6	65.8
7	175.8
8	29.9
9	123.1
10	135.2
11	25.9
12	17.8
13	61.9

Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition of a molecule with high accuracy. The HRESIMS data for **Vibralactone B** is provided in Table 3.

Table 3. High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) Data for **Vibralactone B**.

Ion	Calculated m/z	Found m/z	Molecular Formula
[M+Na] ⁺	247.0941	247.0937	C ₁₂ H ₁₆ O ₄ Na

Experimental Protocols

The following are representative experimental protocols for the acquisition of spectroscopic data for fungal secondary metabolites like **Vibralactone B**.

General Experimental Procedures

Optical rotations were measured on a digital polarimeter. UV spectra were recorded on a UV-Vis spectrophotometer. IR spectra were obtained on an FT-IR spectrometer using KBr pellets.

NMR Spectroscopy

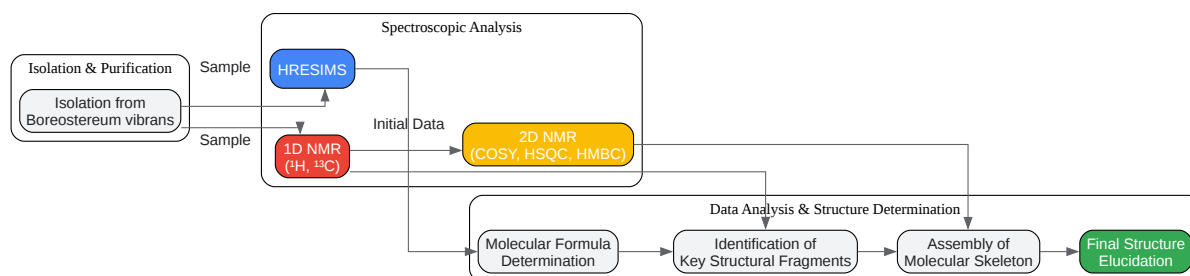
One- and two-dimensional NMR spectra were acquired on a Bruker Avance 600 MHz spectrometer with TMS as the internal standard. Samples were dissolved in deuterated methanol (CD_3OD). ^1H and ^{13}C NMR chemical shifts are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).

High-Resolution Mass Spectrometry (HRESIMS)

HRESIMS data were obtained using a high-resolution mass spectrometer equipped with an electrospray ionization source. The analysis was performed in positive ion mode.

Structural Elucidation Workflow

The structural elucidation of a novel natural product like **Vibralactone B** is a systematic process that integrates data from various spectroscopic techniques. The following diagram illustrates the logical workflow.



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Caption: Workflow for the structural elucidation of **Vibralactone B**.

This workflow begins with the isolation and purification of the compound from its natural source. The purified sample is then subjected to a battery of spectroscopic analyses. HRESIMS provides the accurate mass and, consequently, the molecular formula. 1D NMR experiments (^1H and ^{13}C) offer initial insights into the types and numbers of protons and carbons present. This information is then used to interpret more complex 2D NMR spectra (COSY, HSQC, HMBC), which reveal the connectivity between atoms. By integrating all of this data, the final three-dimensional structure of **Vibralactone B** can be confidently determined.

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